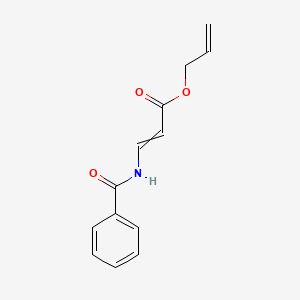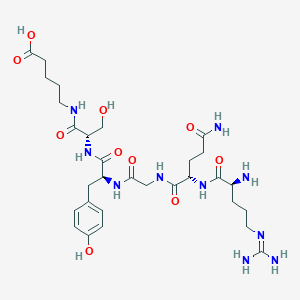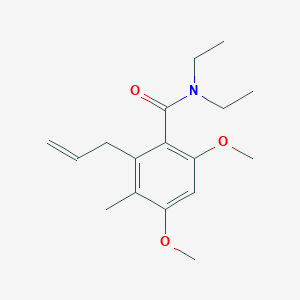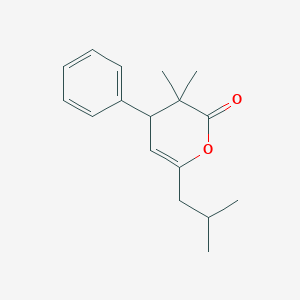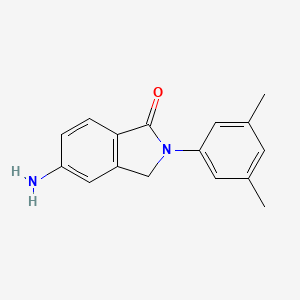
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under specific reaction conditions. For instance, the precursor 5-amino-2-(3,5-dimethylphenyl)benzamide can undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired isoindolone structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: Researchers may use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindol-1-one, 5-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
1H-Isoindol-1-one, 5-amino-2-phenyl-2,3-dihydro-: This compound lacks the dimethyl groups on the phenyl ring, which may result in different chemical properties and biological activities.
1H-Isoindol-1-one, 5-amino-2-(4-methylphenyl)-2,3-dihydro-: The presence of a single methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
651733-87-8 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
5-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-9-12-8-13(17)3-4-15(12)16(18)19/h3-8H,9,17H2,1-2H3 |
InChI-Schlüssel |
FYCGXEDKQJBOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC(=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
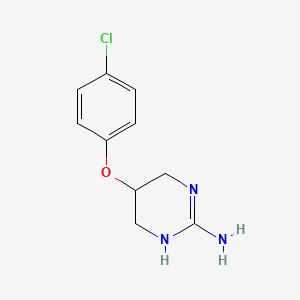
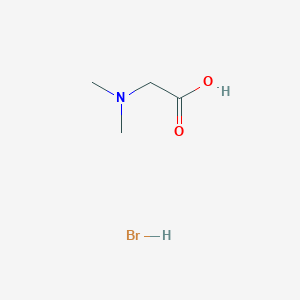
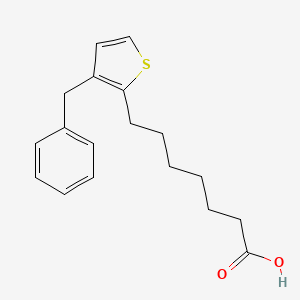
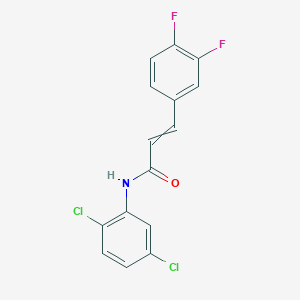
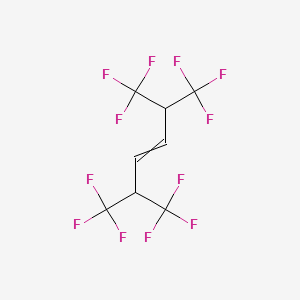
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
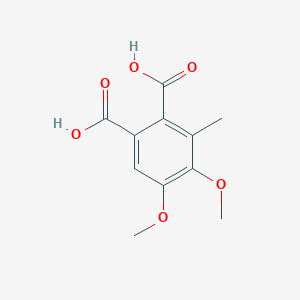
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
